molecular formula C29H33N7O B11181101 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11181101
M. Wt: 495.6 g/mol
InChI Key: RLNFNHHQWFZGSK-UHFFFAOYSA-N
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Description

6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and an ethoxyphenyl group attached to a triazine core. Triazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent in various diseases.

    Medicine: It is investigated for its potential use in drug development, particularly for its activity against certain types of cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-N2-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and piperazine-based molecules. Some examples are:

Properties

Molecular Formula

C29H33N7O

Molecular Weight

495.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H33N7O/c1-2-37-25-15-13-24(14-16-25)31-29-33-26(32-28(30)34-29)21-35-17-19-36(20-18-35)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,27H,2,17-21H2,1H3,(H3,30,31,32,33,34)

InChI Key

RLNFNHHQWFZGSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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